molecular formula C8H5ClF4O2S B6599483 [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 862896-90-0

[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B6599483
CAS No.: 862896-90-0
M. Wt: 276.64 g/mol
InChI Key: XNDPNARHUXULGO-UHFFFAOYSA-N
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Description

[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated aromatic compound. One common method is the reaction of [2-fluoro-6-(trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The fluorinated aromatic ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate products.

    Electrophilic Aromatic Substitution: Reactions may require strong electrophiles and catalysts to facilitate the substitution on the aromatic ring.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • [2-fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride
  • [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

Uniqueness

Compared to similar compounds, [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride offers a unique combination of fluorine and sulfonyl chloride functionalities

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDPNARHUXULGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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